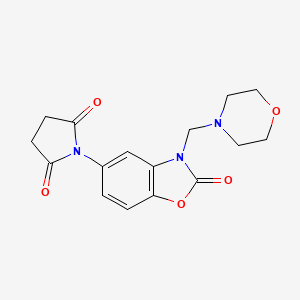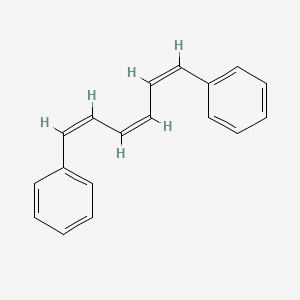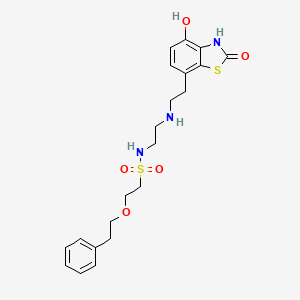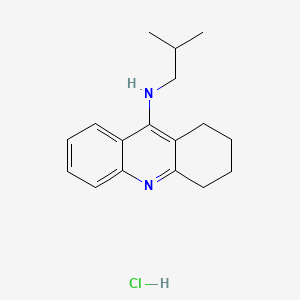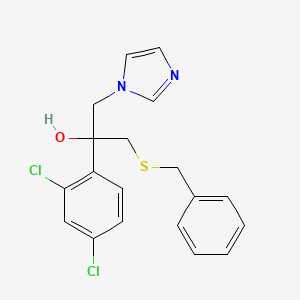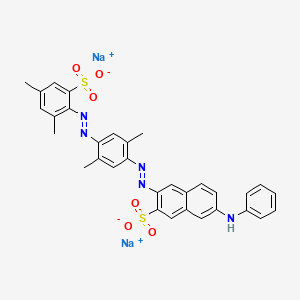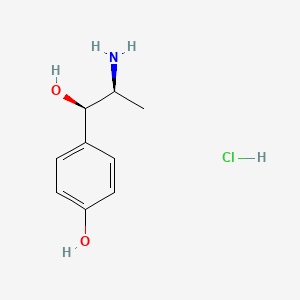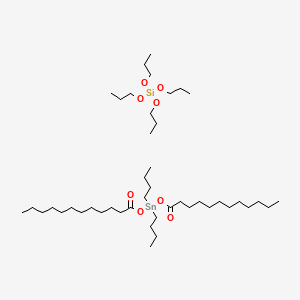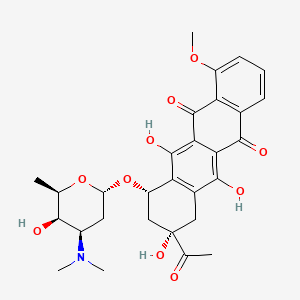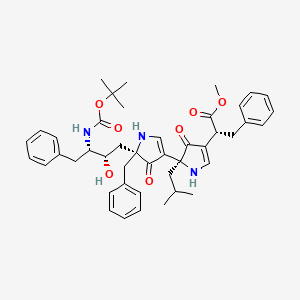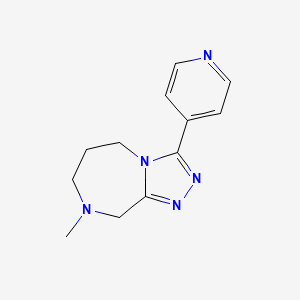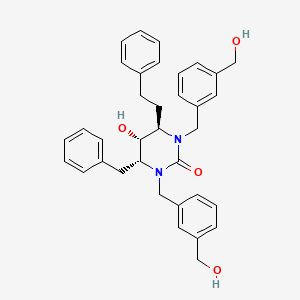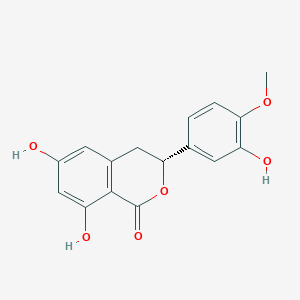
Thunberginol E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thunberginol E is a dihydroisocoumarin compound found in the processed leaves of Hydrangea macrophylla var. This compound is known for its antiallergic and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thunberginol E can be synthesized through various methods. One notable method involves the selenium-catalyzed synthesis of isocoumarins. This method uses stilbene carboxylic acids, diphenyl diselenide, and a hypervalent iodine reagent . Another method involves the thermal cyclization reaction of ketoamides, followed by deprotection of hydroxyl groups .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: Thunberginol E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dihydro derivatives.
Aplicaciones Científicas De Investigación
Thunberginol E has a wide range of scientific research applications:
Mecanismo De Acción
Thunberginol E exerts its effects primarily through the inhibition of degranulation processes in cells. It inhibits the increase in intracellular free calcium levels, which is essential for the degranulation and production of cytokines in cells . This inhibition helps reduce allergic reactions and inflammation.
Comparación Con Compuestos Similares
- Thunberginol C
- Thunberginol D
- Hydrangenol
Comparison: Thunberginol E is unique due to its specific hydroxyl and methoxy substitutions, which contribute to its distinct antiallergic and antimicrobial properties . Compared to Thunberginol C and D, this compound has shown more potent activity in certain biological assays .
Propiedades
Número CAS |
147517-08-6 |
|---|---|
Fórmula molecular |
C16H14O6 |
Peso molecular |
302.28 g/mol |
Nombre IUPAC |
(3R)-6,8-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C16H14O6/c1-21-13-3-2-8(5-11(13)18)14-6-9-4-10(17)7-12(19)15(9)16(20)22-14/h2-5,7,14,17-19H,6H2,1H3/t14-/m1/s1 |
Clave InChI |
MZKMQBPFGDJUFV-CQSZACIVSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)[C@H]2CC3=C(C(=CC(=C3)O)O)C(=O)O2)O |
SMILES canónico |
COC1=C(C=C(C=C1)C2CC3=C(C(=CC(=C3)O)O)C(=O)O2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


